molecular formula C14H12N4O B11523793 [(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile

[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile

Cat. No.: B11523793
M. Wt: 252.27 g/mol
InChI Key: PREWUOUZXDHVOV-UHFFFAOYSA-N
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Description

2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE is a complex organic compound that features a pyrazole ring substituted with hydroxy, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-5-methyl-1H-pyrazole with benzaldehyde to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5-methyl-1-phenylpyrazole
  • 5-Hydroxy-1-methyl-1H-pyrazole
  • 1-Methyl-1H-pyrazol-5-ol

Uniqueness

2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and nitrile groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-phenylmethyl]propanedinitrile

InChI

InChI=1S/C14H12N4O/c1-9-12(14(19)18-17-9)13(11(7-15)8-16)10-5-3-2-4-6-10/h2-6,11,13H,1H3,(H2,17,18,19)

InChI Key

PREWUOUZXDHVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=CC=C2)C(C#N)C#N

Origin of Product

United States

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